Pent-1-EN-1-YL pentanoate
Description
Pent-1-en-1-yl pentanoate (CAS No. 565165-36-8) is an ester with the molecular formula C₁₀H₁₈O₂ and a molecular weight of 170.249 g/mol . Its structure comprises a pentanoate group (C₅H₉O₂) esterified to a pent-1-enyl chain, featuring a terminal double bond at the 1-position of the alkyl chain. Key physicochemical properties include a XLogP value of 3.2, indicating moderate hydrophobicity, and a topological polar surface area (TPSA) of 26.3 Ų, reflecting low polarity . The compound’s unsaturated structure may confer distinct reactivity and physical properties compared to saturated analogs.
Properties
CAS No. |
565165-36-8 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
pent-1-enyl pentanoate |
InChI |
InChI=1S/C10H18O2/c1-3-5-7-9-12-10(11)8-6-4-2/h7,9H,3-6,8H2,1-2H3 |
InChI Key |
YCPDOSBDNBUOBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OC=CCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Pent-1-EN-1-YL pentanoate can be synthesized through the esterification reaction between pent-1-en-1-ol and pentanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor containing the acid catalyst. The reaction mixture is then heated to the appropriate temperature to achieve esterification. The product is subsequently purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Pent-1-EN-1-YL pentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the reaction conditions.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Pentanoic acid or pentanal.
Reduction: Pent-1-en-1-ol.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Pent-1-EN-1-YL pentanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving ester metabolism and enzymatic reactions.
Medicine: Research into ester-based drug delivery systems may utilize this compound as a model compound.
Industry: It is used in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of Pent-1-EN-1-YL pentanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis in the presence of esterases, leading to the formation of pent-1-en-1-ol and pentanoic acid. These hydrolysis products can then participate in further metabolic pathways, influencing various biological processes .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares Pent-1-en-1-yl pentanoate with structurally related esters:
*Estimated based on chain length and saturation.
Key Structural Insights :
- Unsaturation: The terminal double bond in this compound reduces van der Waals interactions compared to saturated analogs like pentyl pentanoate, likely lowering its melting/boiling points and enhancing reactivity (e.g., susceptibility to oxidation) .
- Chain Length: Shorter esters (e.g., ethyl pentanoate) exhibit higher volatility and lower hydrophobicity (XLogP ~2.1) than this compound (XLogP 3.2) .
Physicochemical and Reactivity Differences
- Volatility: Ethyl pentanoate’s shorter chain makes it more volatile (bp ~145°C) than this compound (estimated bp ~200°C due to longer chain) .
- Stability: The unsaturated structure of this compound may render it prone to oxidation or polymerization, unlike saturated esters like pentyl pentanoate .
Comparative Data Table: Combustion and Stability
*Estimated based on chain length and saturation .
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